5-(2-Acetoxybenzoyl)-2-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyridine), a carbonyl group (C=O) as part of the acetoxybenzoyl group, and a chlorine atom attached to the pyridine ring. Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The acetoxy group could undergo hydrolysis to form a carboxylic acid and acetate. The benzoyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups (like the acetoxy group) could make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular structure and the strength of intermolecular forces .Scientific Research Applications
Anticancer Activity
A study by Qiao et al. (2021) synthesized a series of novel complexes based on derivatives similar to "5-(2-Acetoxybenzoyl)-2-chloropyridine" and evaluated their in vitro cytotoxicities against various cancer cell lines. The study found that some of these complexes showed significant anticancer activities, especially against Hela cancer cells, indicating potential applications in cancer therapy (Qiao et al., 2021).
Fluorescent Probes for Mercury Ion
Shao et al. (2011) reported the synthesis of novel imidazo[1,2-a]pyridine derivatives through a one-pot reaction involving compounds related to "5-(2-Acetoxybenzoyl)-2-chloropyridine". One of the derivatives was found to be an efficient fluorescent probe for mercury ions, which could be useful for environmental monitoring and mercury ion detection (Shao et al., 2011).
Antiproliferative Agents
Al-Sanea et al. (2015) synthesized a series of phenylbipyridinylpyrazole derivatives, incorporating structural motifs similar to "5-(2-Acetoxybenzoyl)-2-chloropyridine". These compounds were screened for their antiproliferative activity against over 60 tumor cell lines, showing broad-spectrum activity and highlighting their potential as therapeutic agents for cancer treatment (Al-Sanea et al., 2015).
Polymorphism in Pharmaceutical Compounds
Montis et al. (2012) investigated the polymorphism of ring-substituted 2-acetoxybenzoic acids, closely related to "5-(2-Acetoxybenzoyl)-2-chloropyridine". The study identified polymorphic forms of the compounds, providing insights into their structural variations which could have implications for pharmaceutical applications and material science (Montis et al., 2012).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as conjugates of hydroxy- and acetoxybenzoic acids, have been synthesized with dipeptides based on 4-aminobutanoic acid and glycine . These conjugates were evaluated as potential neuroprotective agents , suggesting that 5-(2-Acetoxybenzoyl)-2-chloropyridine might also interact with similar biological targets.
Mode of Action
It’s known that compounds containing the 2-acetoxybenzoyl subunit have superior antiplatelet activity . This suggests that 5-(2-Acetoxybenzoyl)-2-chloropyridine might interact with its targets, leading to changes that could potentially inhibit platelet aggregation.
Biochemical Pathways
It’s known that similar compounds inhibit platelet aggregation induced by adenosine-5-diphosphate, collagen, and arachidonic acid . This suggests that 5-(2-Acetoxybenzoyl)-2-chloropyridine might affect similar pathways, leading to downstream effects such as the prevention of thrombotic events.
Result of Action
It’s known that similar compounds have shown potential as neuroprotective agents and inhibitors of platelet aggregation . This suggests that 5-(2-Acetoxybenzoyl)-2-chloropyridine might have similar effects.
Action Environment
It’s known that the synthesis of similar compounds involves careful temperature control , suggesting that the action of 5-(2-Acetoxybenzoyl)-2-chloropyridine might also be influenced by environmental conditions such as temperature.
Future Directions
properties
IUPAC Name |
[2-(6-chloropyridine-3-carbonyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9(17)19-12-5-3-2-4-11(12)14(18)10-6-7-13(15)16-8-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVQDEOKLMNDIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CN=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642179 |
Source
|
Record name | 2-(6-Chloropyridine-3-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898786-44-2 |
Source
|
Record name | 2-(6-Chloropyridine-3-carbonyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.